GNF179
Overview
Description
GNF179 is a small molecule drug belonging to the imidazolopiperazine class. It has shown significant potential as an antimalarial agent, particularly against Plasmodium falciparum and Plasmodium vivax. This compound is known for its ability to inhibit the sexual life cycle progression of the malaria parasite, making it a promising candidate for transmission-blocking therapies .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, GNF179 interacts with various enzymes, proteins, and other biomolecules. In wild-type parasites, this compound treatment down-regulated lipase enzymes . Furthermore, this compound repressed the expression of Acyl CoA Synthetase, export lipase 1, and esterase enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound treatment affected enzymes leading to lipid metabolism, transport, and synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . In particular, this compound treatment down-regulated two metabolic pathways: the hydrolysis of Phosphoinositol 4,5-bipohosphate (PIP2) that produce diacyglycerol (DAG) and the cytosolic calcium Ca2+ homeostasis .
Preparation Methods
The synthesis of GNF179 involves the preparation of an 8,8-dimethyl imidazolopiperazine analogSpecific reaction conditions and reagents used in the synthesis are not widely disclosed in public literature, but the process generally involves standard organic synthesis techniques .
Chemical Reactions Analysis
GNF179 undergoes various chemical reactions, including:
Scientific Research Applications
GNF179 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of imidazolopiperazine derivatives.
Biology: this compound is employed in research on the life cycle of malaria parasites, particularly in understanding the sexual stages of Plasmodium falciparum.
Medicine: The compound is being investigated for its potential as an antimalarial drug, with studies showing its effectiveness in blocking malaria transmission.
Industry: This compound is used in the development of new antimalarial therapies and in the screening of compounds with transmission-blocking activity
Mechanism of Action
GNF179 exerts its effects by targeting the intracellular secretory pathway of Plasmodium falciparum. It inhibits protein trafficking, blocks the establishment of new permeation pathways, and causes endoplasmic reticulum expansion. This mechanism is distinct from those of standard antimalarial compounds, making this compound a valuable tool for studying endoplasmic reticulum-dependent protein processing .
Comparison with Similar Compounds
GNF179 is closely related to other imidazolopiperazine compounds, such as KAF156 (Ganaplacide). Both compounds are effective against Plasmodium symptomatic asexual blood-stage infections and have transmission-blocking properties. this compound is unique in its specific inhibition of the intracellular secretory pathway and its ability to cause endoplasmic reticulum expansion .
Similar Compounds
- KAF156 (Ganaplacide)
- Piperaquine
- Dihydroartemisinin
- Atovaquone
Biological Activity
GNF179 is a novel antimalarial compound belonging to the imidazolopiperazine class, which has shown promising biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, resistance profiles, and implications for treatment.
This compound exhibits its antimalarial effects primarily by targeting critical metabolic pathways in P. falciparum. Research indicates that this compound disrupts protein export and mitochondrial function within the parasite:
- Protein Export Inhibition : this compound has been shown to impair the export of essential proteins from the parasite, which is crucial for its survival and replication. The compound affects the trafficking of proteins such as SERA5, leading to reduced expression levels in treated parasites compared to controls .
- Mitochondrial Targeting : Studies suggest that this compound targets mitochondrial metabolism, particularly affecting the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) functions. This disruption leads to increased oxidative stress within the parasite, contributing to its death .
Efficacy Against Different Stages of Plasmodium falciparum
This compound has demonstrated potent activity against multiple stages of the P. falciparum life cycle:
- Asexual Blood Stages : The compound is particularly effective against early blood stages, with an EC50 value as low as 9 nM in wild-type strains. This potency is maintained across various asexual stages, including ring and trophozoite forms .
- Gametocyte Activity : this compound also exhibits transmission-blocking properties by affecting gametocyte development. However, mutations in the pfcarl gene have been linked to increased resistance in these sexual stages, indicating that genetic variability can influence treatment outcomes .
Resistance Mechanisms
Resistance to this compound has been observed in certain P. falciparum strains, primarily associated with mutations in specific genes:
- Mutations in pfcarl : Variants in this gene correlate with significant resistance to this compound, with resistant strains showing an EC50 increase from 9 nM (wild-type) to 2.55 µM (mutant) for gametocyte forms . This highlights the importance of monitoring genetic changes within parasite populations.
- Transcriptional Stability : Interestingly, studies show that resistant mutants maintain stable gene expression profiles when exposed to this compound, suggesting a potential mechanism by which they evade drug action .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
Properties
IUPAC Name |
2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSKTWYDIHJITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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